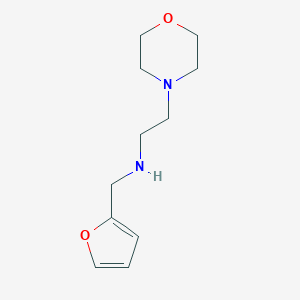

N-(Furan-2-ylmethyl)-2-morpholinoethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group . It has a molecular weight of 310.15 .

Synthesis Analysis

The synthesis of similar compounds, such as “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, has been reported . The molecule was synthesized and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Molecular Structure Analysis

The crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction . The dihedral angle between furan and pyridine rings is 73.52 (14)° .

Chemical Reactions Analysis

The synthesis of “N-(furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” was carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-(furan-2-ylmethyl)acetamide” has a molecular weight of 139.15 g/mol .

Aplicaciones Científicas De Investigación

Furan Derivatives in Medicinal Chemistry

Furan derivatives, including those substituted with furan-2-yl groups, are crucial in drug design due to their bioactivity. They are structural units in bioactive molecules, particularly in nucleobases, nucleosides, and their analogues. These compounds exhibit a wide range of activities, such as antiviral, antitumor, and antimicrobial effects. The bioisosteric replacement of aryl with heteroaryl substituents, like furan-2-yl, can significantly impact these activities, demonstrating the importance of furan derivatives in medicinal chemistry (Ostrowski, 2022).

Morpholino Structures in Gene Function Inhibition

Morpholino oligos, structures related to "N-(Furan-2-ylmethyl)-2-morpholinoethanamine," have been tested across various model organisms for gene function inhibition. These studies show that morpholinos provide a relatively simple and rapid method for studying gene function, emphasizing the utility of morpholino structures in biological research and therapeutic applications (Heasman, 2002).

Furan and Morpholine Derivatives in Therapeutics

Research on furan and morpholine derivatives highlights their broad spectrum of pharmacological applications. These compounds show potent activity against various diseases, underlining the synthetic versatility and medicinal significance of furan and morpholine nuclei. The development of derivatives from these structures continues to be a fertile area for discovering new therapeutic agents (Mohammed et al., 2015).

Mecanismo De Acción

Target of Action

A structurally similar compound, n-(furan-2-ylmethyl)-1h-indole-3-carboxamide, has been reported to target the epidermal growth factor receptor (egfr) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

If it acts similarly to the related compound mentioned above, it may interact with its target, EGFR, leading to changes in cell signaling pathways . This interaction could potentially inhibit the receptor’s activity, affecting cell growth and differentiation .

Biochemical Pathways

Egfr, a potential target of this compound, is known to be involved in several key cellular pathways, including the mapk, pi3k/akt, and jak/stat pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and differentiation .

Result of Action

If it acts similarly to the related compound, it could potentially exhibit anticancer activities by inhibiting EGFR, thereby affecting cell growth and differentiation .

Safety and Hazards

Direcciones Futuras

Bio-based furanic oxygenates, which are similar to “N-(Furan-2-ylmethyl)-2-morpholinoethanamine”, represent a well-known class of lignocellulosic biomass-derived platform molecules . In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODQIXKMHPJBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Furan-2-ylmethyl)-2-morpholinoethanamine | |

CAS RN |

880813-53-6 |

Source

|

| Record name | (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-[3-(methylamino)propyl]amine](/img/structure/B499265.png)

![4-amino-N-(2-{[4-(methylsulfanyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499267.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B499268.png)

![4-{2-[(2-Fluorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B499269.png)

![1-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499270.png)

![2-({2-[({2-[(2-Chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethyl}amino)ethanol](/img/structure/B499271.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B499272.png)

![2-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-1-phenylethanol](/img/structure/B499274.png)

![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499276.png)

![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499277.png)

![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B499278.png)

![N-tert-butyl-2-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B499279.png)

![4-amino-N-{2-[(2,3-dichlorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499284.png)

![1-Phenyl-2-[(2,4,5-trimethoxybenzyl)amino]-1-propanol](/img/structure/B499286.png)